(5E)-3-(2-methoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one
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Overview
Description
3-(2-METHOXYPHENYL)-5-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that features a combination of aromatic, furan, and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHOXYPHENYL)-5-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the furan ring: This step might involve the use of furan derivatives and suitable coupling reactions.
Methoxylation and nitration: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioxo groups.
Reduction: Reduction reactions might target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **3-(2-METHOXYPHENYL)-5-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
- 3-(2-HYDROXYPHENYL)-5-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
- 3-(2-METHOXYPHENYL)-5-{(E)-1-[5-(4-AMINOPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Uniqueness
The unique combination of functional groups in 3-(2-METHOXYPHENYL)-5-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE gives it distinct chemical and physical properties, making it valuable for specific applications that similar compounds might not be suitable for.
Properties
Molecular Formula |
C21H15N3O5S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(5E)-3-(2-methoxyphenyl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H15N3O5S/c1-28-19-5-3-2-4-17(19)23-20(25)16(22-21(23)30)12-15-10-11-18(29-15)13-6-8-14(9-7-13)24(26)27/h2-12H,1H3,(H,22,30)/b16-12+ |
InChI Key |
ITSCLRFBBXLCNA-FOWTUZBSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/NC2=S |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])NC2=S |
Origin of Product |
United States |
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